Imoproxifan

Description

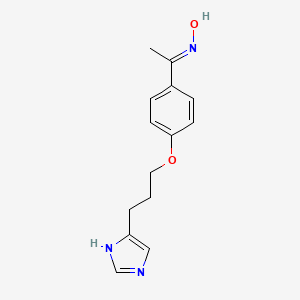

Imoproxifan (4'-[3-(1H-imidazole-4-yl)propoxy]acetophenoneoxime) is a histamine H3 receptor (hH3R) ligand with notable species-specific pharmacological properties. It acts as a full agonist at hH3R in humans but exhibits inverse agonist activity at rat H3R (rH3R), a distinction attributed to subtle differences in receptor structure between species . Structurally, this compound features an imidazole moiety, which is critical for its electrostatic interaction with Asp3.32 in the hH3R binding pocket . This compound has been pivotal in studying H3R signaling and ligand-receptor dynamics due to its unique functional duality across species.

Properties

Molecular Formula |

C14H17N3O2 |

|---|---|

Molecular Weight |

259.3 g/mol |

IUPAC Name |

(NE)-N-[1-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]ethylidene]hydroxylamine |

InChI |

InChI=1S/C14H17N3O2/c1-11(17-18)12-4-6-14(7-5-12)19-8-2-3-13-9-15-10-16-13/h4-7,9-10,18H,2-3,8H2,1H3,(H,15,16)/b17-11+ |

InChI Key |

GHADIQOLHLUYIM-GZTJUZNOSA-N |

Isomeric SMILES |

C/C(=N\O)/C1=CC=C(C=C1)OCCCC2=CN=CN2 |

Canonical SMILES |

CC(=NO)C1=CC=C(C=C1)OCCCC2=CN=CN2 |

Synonyms |

4-(3-(1H-imidazol-4-yl)propyloxy)phenylethanone oxime imoproxifan |

Origin of Product |

United States |

Comparison with Similar Compounds

Computational and Experimental Validation

- Molecular Dynamics (MD) Simulations : Confirm that this compound’s imidazole group stabilizes the active hH3R state via salt bridges with Asp3.32, while its aromatic moiety occupies a hydrophobic subpocket .

- Mutagenesis Studies : Substituting rH3R residues (e.g., position 3.37) with human counterparts partially restores agonist activity for this compound, validating the role of receptor structure in species-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.